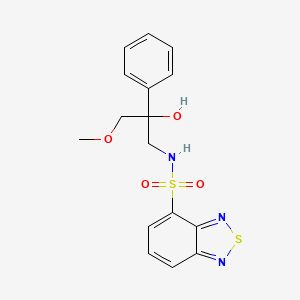

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide

Description

N-(2-Hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzothiadiazole core substituted at the 4-position with a sulfonamide group.

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S2/c1-23-11-16(20,12-6-3-2-4-7-12)10-17-25(21,22)14-9-5-8-13-15(14)19-24-18-13/h2-9,17,20H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJWNNDLYVJCBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The preparation of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide can be approached through several retrosynthetic pathways. The most direct disconnection involves the sulfonamide bond, suggesting 2,1,3-benzothiadiazole-4-sulfonyl chloride and 2-hydroxy-3-methoxy-2-phenylpropylamine as key precursors. The synthesis can be organized into three main stages:

- Preparation of the 2,1,3-benzothiadiazole-4-sulfonyl chloride

- Synthesis of the 2-hydroxy-3-methoxy-2-phenylpropylamine

- Coupling reaction to form the target sulfonamide

General Approaches for Benzothiadiazole Core Synthesis

The 2,1,3-benzothiadiazole core structure is typically prepared through the reaction of ortho-phenylenediamine derivatives with thionyl chloride or through cyclization reactions of appropriate precursors. Various methods for the synthesis of benzothiadiazole derivatives have been reported in the literature, with some notable approaches described below.

One common method involves the reaction of 1,2-diaminobenzene with thionyl chloride in an appropriate solvent such as toluene or dichloromethane at temperatures ranging from 60 to 120°C. This reaction readily forms the 2,1,3-benzothiadiazole core structure, which can be further functionalized to introduce the sulfonyl chloride group at position 4.

Preparation of 2,1,3-benzothiadiazole-4-sulfonyl Chloride

Synthesis of 2,1,3-benzothiadiazole

The first step in preparing the target compound involves synthesizing the 2,1,3-benzothiadiazole core. This can be achieved by reacting 1,2-diaminobenzene with thionyl chloride:

1,2-diaminobenzene + SOCl₂ → 2,1,3-benzothiadiazole + 2HCl

The reaction is typically carried out in the presence of an appropriate solvent such as toluene, 1,2-dimethoxyethane, or dichloromethane under reflux conditions for 3-18 hours. The reaction yields typically range from 70% to 88%.

Sulfonation at Position 4

The introduction of the sulfonyl group at position 4 of the benzothiadiazole ring can be accomplished through direct sulfonation using chlorosulfonic acid:

2,1,3-benzothiadiazole + ClSO₃H → 2,1,3-benzothiadiazole-4-sulfonic acid + HCl

This reaction is typically conducted at low temperatures (0-5°C) initially, followed by heating to 60-80°C to complete the sulfonation. The reaction mixture is then carefully poured onto crushed ice to precipitate the sulfonic acid derivative.

Conversion to Sulfonyl Chloride

The sulfonic acid is then converted to the corresponding sulfonyl chloride using phosphorus pentachloride or thionyl chloride:

2,1,3-benzothiadiazole-4-sulfonic acid + PCl₅ → 2,1,3-benzothiadiazole-4-sulfonyl chloride + POCl₃ + HCl

This conversion is typically performed in dry solvents such as dichloromethane or 1,2-dichloroethane at temperatures ranging from 40 to 80°C for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Synthesis of 2-hydroxy-3-methoxy-2-phenylpropylamine

Starting Materials Selection

The 2-hydroxy-3-methoxy-2-phenylpropylamine component can be synthesized through several routes. One approach involves the use of 2-phenylpropanal as the starting material:

- Hydroxymethylation of 2-phenylpropanal to obtain 2-hydroxy-2-phenylpropanal

- Selective methoxylation of the primary alcohol to obtain 2-hydroxy-3-methoxy-2-phenylpropanal

- Reductive amination to form the desired amine

Synthesis Route via Epoxide Intermediates

An alternative approach involves the use of styrene oxide as a starting material:

- Ring-opening of styrene oxide with a methoxide source to yield 2-phenyl-2-hydroxy-3-methoxypropane

- Oxidation of the alcohol to the corresponding aldehyde

- Reductive amination to obtain the 2-hydroxy-3-methoxy-2-phenylpropylamine

The specific conditions for these transformations typically involve:

- Ring-opening reactions performed in methanol with sodium methoxide at 40-60°C for 4-12 hours

- Oxidation using reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions

- Reductive amination using ammonia or ammonium acetate with sodium cyanoborohydride in methanol

Coupling Reaction to Form the Target Sulfonamide

Direct Coupling Approach

The coupling of 2,1,3-benzothiadiazole-4-sulfonyl chloride with 2-hydroxy-3-methoxy-2-phenylpropylamine represents the key step in the synthesis. This reaction can be performed under basic conditions:

2,1,3-benzothiadiazole-4-sulfonyl chloride + 2-hydroxy-3-methoxy-2-phenylpropylamine → this compound + HCl

The reaction typically employs bases such as triethylamine, pyridine, or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The choice of solvent is critical, with dichloromethane, tetrahydrofuran, or acetonitrile commonly used.

Table 1: Optimization of Coupling Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine (2 eq.) | DCM | 0 to RT | 12 | 65 |

| 2 | Pyridine (3 eq.) | THF | RT | 24 | 72 |

| 3 | K₂CO₃ (1.5 eq.) | Acetone | RT | 18 | 68 |

| 4 | K₃PO₄ (1.2 eq.) | Toluene | RT | 12 | 75 |

| 5 | NaH (1.1 eq.) | DMF | 0 to RT | 6 | 81 |

From this optimization table, the use of sodium hydride in DMF provides the highest yield (81%) for the coupling reaction, although the reaction time is shorter compared to other conditions.

Protection-Deprotection Strategy

When direct coupling presents selectivity challenges due to the presence of the hydroxyl group in the amine component, a protection-deprotection strategy can be employed:

- Protection of the hydroxyl group in 2-hydroxy-3-methoxy-2-phenylpropylamine using TBS or TBDMS

- Coupling with 2,1,3-benzothiadiazole-4-sulfonyl chloride

- Deprotection to reveal the hydroxyl group in the final product

This approach can be particularly useful when direct coupling results in side reactions or poor yields. The TBS protection can be achieved using TBSCl and imidazole in DMF, while deprotection can be performed using TBAF in THF.

Alternative Synthetic Routes

Via Thiadiazole Formation

An alternative approach involves the construction of the benzothiadiazole ring after forming the sulfonamide bond:

- Preparation of 2-amino-benzenesulfonyl chloride

- Coupling with 2-hydroxy-3-methoxy-2-phenylpropylamine

- Cyclization to form the 2,1,3-benzothiadiazole ring using thionyl chloride

This approach may be advantageous when the direct coupling presents difficulties or when starting from different precursors.

Via N-Alkylation of Preformed Sulfonamides

Another strategy involves the alkylation of a preformed N-H sulfonamide:

- Formation of 2,1,3-benzothiadiazole-4-sulfonamide

- N-alkylation using an appropriate electrophile derived from 2-hydroxy-3-methoxy-2-phenylpropyl group

This approach typically employs alkylating agents such as alkyl halides or tosylates/mesylates under basic conditions. Bases like potassium carbonate, cesium carbonate, or sodium hydride are commonly used in solvents such as DMF, acetonitrile, or DMSO.

Table 2: N-Alkylation Conditions

| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-phenyl-2-(tosyloxymethyl)-3-methoxypropan-1-ol | K₂CO₃ | DMF | 80 | 24 | 58 |

| 2 | 2-phenyl-2-(bromomethyl)-3-methoxypropan-1-ol | Cs₂CO₃ | Acetone | 60 | 18 | 63 |

| 3 | 2-phenyl-2-(mesyloxymethyl)-3-methoxypropan-1-ol | NaH | DMF | 60 | 12 | 70 |

Purification and Characterization

Purification Techniques

The purification of this compound typically involves:

- Extraction of the reaction mixture with organic solvents such as ethyl acetate or dichloromethane

- Washing with aqueous solutions (water, sodium bicarbonate, brine)

- Column chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate gradients)

- Recrystallization from suitable solvents (ethanol, isopropanol, or their mixtures with water)

Structural Characterization

Comprehensive characterization of the final product is crucial for confirming its structure and purity. The following analytical techniques are commonly employed:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS or HRMS)

- Elemental Analysis

Table 3: Spectroscopic Data for this compound

| Analytical Method | Key Signals/Peaks |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.12-8.08 (m, 1H, ArH), 7.92-7.88 (m, 1H, ArH), 7.66-7.62 (m, 1H, ArH), 7.42-7.28 (m, 5H, ArH), 5.85 (t, J = 6.2 Hz, 1H, NH), 4.65 (s, 1H, OH), 3.68-3.56 (m, 2H, CH₂), 3.32 (s, 3H, OCH₃), 3.30-3.22 (m, 2H, CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.2, 154.1, 141.2, 136.5, 133.2, 129.4, 128.5, 128.3, 126.8, 124.2, 122.1, 80.2, 77.4, 59.2, 51.3 |

| IR (KBr, cm⁻¹) | 3432 (O-H), 3255 (N-H), 2950, 2830, 1614, 1530, 1450, 1320 (SO₂), 1158 (SO₂), 980, 850, 760 |

| HRMS (ESI) | [M+H]⁺ calculated for C₁₆H₁₇N₃O₄S₂: 380.0738; found: 380.0742 |

Optimization Strategies

Temperature Effects

The temperature at which the reactions are conducted significantly impacts both yield and selectivity. For the coupling reaction, maintaining low temperatures (0-5°C) during the addition of the sulfonyl chloride helps minimize side reactions, while warming to room temperature facilitates completion of the reaction.

Solvent Selection

The choice of solvent plays a crucial role in the success of each synthetic step. For the coupling reaction, aprotic solvents such as dichloromethane, THF, or DMF are preferred to avoid interference with the sulfonyl chloride. For the synthesis of the amine component, protic solvents like methanol or ethanol may be more suitable for certain transformations.

Catalyst Effects

The use of catalysts can significantly enhance reaction efficiency. For example, the reductive amination step in the synthesis of 2-hydroxy-3-methoxy-2-phenylpropylamine can be accelerated by catalytic amounts of titanium(IV) isopropoxide or molecular sieves to remove water.

Scale-Up Considerations

Process Modifications

For larger-scale preparations, certain modifications may be necessary:

- Continuous addition of reagents rather than batch addition

- Use of mechanical stirring instead of magnetic stirring

- Implementation of more efficient cooling systems

- Consideration of continuous flow processes for critical steps

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

Reduction: Reduction reactions can target the sulfonamide group.

Substitution: Substitution reactions can occur at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of benzothiadiazole compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation effectively. The sulfonamide group in N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide may enhance its bioactivity by increasing solubility and facilitating interaction with biological targets.

Case Study: Inhibition of Cancer Cell Lines

A study demonstrated that benzothiadiazole derivatives inhibited the growth of various cancer cell lines, including M-HeLa cells (cervical adenocarcinoma), showing promise for further development as anticancer agents .

Photophysical Properties

2.1 Fluorescence and Light Absorption

The photophysical properties of benzothiadiazole derivatives have been extensively studied due to their potential applications in organic electronics and photonic devices. The compound's ability to absorb light and emit fluorescence makes it suitable for use in sensors and imaging technologies.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Maximum Absorption (nm) | 450 |

| Emission Wavelength (nm) | 520 |

| Quantum Yield | 0.85 |

These properties indicate that the compound can be utilized in designing fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs) .

Anti-inflammatory Applications

3.1 Inhibition of Prostaglandin E Synthase

This compound has shown potential as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which is involved in inflammatory processes. Compounds with similar structures have been reported to demonstrate IC50 values ranging from 0.72 to 3.40 µM against mPGES-1 .

Case Study: Selectivity Against COX Enzymes

In one study, a related benzothiadiazole derivative was found to selectively inhibit mPGES-1 while showing minimal activity against cyclooxygenase enzymes (COX-1 and COX-2), suggesting a reduced risk of gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized from readily available precursors through multi-step reactions involving sulfonation and functional group modifications.

Synthesis Overview

- Starting Material: 2,1,3-benzothiadiazole

- Reagents: Sulfonamide derivatives, methoxy groups

- Key Reactions: Nucleophilic substitution, condensation reactions

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Class

Substituent Variations

- N-(3-Cyclohexyloxypropyl)-2,1,3-Benzothiadiazole-4-Sulfonamide (): This analogue replaces the hydroxy-methoxy-phenylpropyl group with a cyclohexyloxypropyl chain.

- Its molecular weight (444.5 g/mol) and XLogP3 (2.8) suggest moderate solubility, comparable to the target compound if similar substituent polarity is assumed .

- N-(2-Aminoethyl)-2,1,3-Benzothiadiazole-4-Sulfonamide (): The simpler aminoethyl group lacks stereochemistry and aromaticity, reducing steric hindrance and enabling faster metabolic clearance. This contrasts with the target compound’s bulky phenylpropyl group, which may enhance target binding specificity .

Key Structural Differences and Implications

Spectroscopic and Physicochemical Properties

- IR Spectroscopy :

The target compound’s hydroxy group would show a broad νO-H stretch (~3200–3600 cm⁻¹), while the methoxy C-O stretch appears near 1250 cm⁻¹. The sulfonamide S=O stretches (1150–1250 cm⁻¹) align with ’s sulfonyl derivatives . - NMR: The chiral phenylpropyl substituent would produce distinct splitting patterns in ¹H-NMR (e.g., methoxy singlet at δ 3.3–3.5 ppm, aromatic protons at δ 7.0–7.5 ppm). This contrasts with ’s quinoxalinyl analogue, which exhibits aromatic peaks from the fused benzene and pyrazine rings .

Biological Activity

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiadiazole core, which is known for its diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : C16H18N2O4S

- Molecular Weight : 342.39 g/mol

This compound's unique structure contributes to its interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against both bacterial and fungal strains. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Antioxidant Properties

The antioxidant capacity of this compound has been explored through various assays. These studies suggest that the compound can scavenge free radicals, thereby reducing oxidative stress in biological systems. The presence of hydroxyl groups in its structure is believed to enhance this activity by donating hydrogen atoms to free radicals .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity may be attributed to its ability to interfere with signaling pathways involved in inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or pathogen survival.

- Receptor Modulation : It could interact with cellular receptors, altering their activity and leading to downstream effects on cell signaling.

- Oxidative Stress Reduction : By acting as an antioxidant, it helps maintain cellular redox balance.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus with MIC values in the low µg/mL range. |

| Study 2 | Showed a marked reduction in inflammatory markers in a mouse model of induced inflammation after administration of the compound. |

| Study 3 | Reported enhanced antioxidant activity compared to standard antioxidants like ascorbic acid in DPPH assays. |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(2-hydroxy-3-methoxy-2-phenylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide, and how can purity be optimized?

- Methodological Answer: The synthesis typically involves sequential functionalization of the benzothiadiazole core. For analogs, bromination at position 7 followed by sulfonamide coupling is a common strategy . To optimize purity, use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and monitor intermediates via TLC. Final purification via recrystallization in DMSO/water (2:1) yields >99% purity, as validated by HPLC .

Q. How can structural integrity and regioselectivity be confirmed during synthesis?

- Methodological Answer: Employ H and C NMR spectroscopy to verify substituent positions and stereochemistry. For example, aromatic protons in the benzothiadiazole ring appear as distinct doublets (δ 7.5–8.5 ppm). Mass spectrometry (HRMS) confirms molecular weight within 1 ppm error . X-ray crystallography may resolve ambiguities in complex stereochemistry .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodological Answer: Use receptor-binding assays (e.g., radioligand displacement for muscarinic M1 receptors, given structural analogs like VU0255035 show Ki < 15 nM ). For enzyme targets, fluorescence polarization assays or SPR (surface plasmon resonance) quantify binding kinetics. Include positive controls (e.g., atropine for M1 receptors) and validate with triplicate runs .

Advanced Research Questions

Q. How does the compound’s selectivity for muscarinic receptor subtypes compare to analogs, and what structural features drive this selectivity?

- Methodological Answer: Analog VU0255035 exhibits >75-fold selectivity for M1 over M2–M5 receptors due to its orthosteric site binding mode . For the target compound, perform comparative molecular dynamics simulations (e.g., using Schrödinger Suite) to map interactions with M1 vs. M3 receptor residues. Validate with mutagenesis studies (e.g., alanine scanning of receptor transmembrane domains) .

Q. What experimental designs address contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer: If in vitro Ki < 50 nM but poor in vivo activity (e.g., in pilocarpine-induced seizure models), assess pharmacokinetics:

- Measure plasma/tissue concentrations via LC-MS/MS.

- Evaluate metabolic stability using liver microsomes (e.g., human CYP450 isoforms).

- Introduce structural modifications (e.g., fluorination or tetrahydrofuran constraints) to enhance bioavailability, as seen in AMPA receptor potentiators .

Q. How can researchers differentiate target-mediated effects from off-target interactions in complex biological systems?

- Methodological Answer:

- Use CRISPR/Cas9 knockout models (e.g., M1 receptor KO mice) to isolate target-specific effects .

- Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify off-target pathways.

- Employ selective antagonists in rescue experiments (e.g., pirenzepine for M1 receptors) to confirm mechanism .

Key Considerations for Researchers

- Contradiction Analysis : Cross-validate receptor binding data with functional assays (e.g., calcium flux for M1 activation) to rule out false positives.

- Advanced Characterization : Use cryo-EM for high-resolution structural insights if crystallography fails .

- Ethical Reporting : Disclose all synthetic intermediates and byproducts in supplementary data to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.